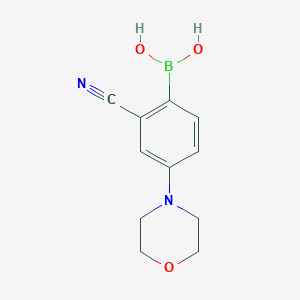

2-Cyano-4-morpholinophenylboronic acid

Description

Properties

IUPAC Name |

(2-cyano-4-morpholin-4-ylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BN2O3/c13-8-9-7-10(1-2-11(9)12(15)16)14-3-5-17-6-4-14/h1-2,7,15-16H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXOZNCWIYGKAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)N2CCOCC2)C#N)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scalability and Process Optimization

The choice of synthetic methodology is paramount for successful industrial-scale production. While multiple routes to arylboronic acids exist, their suitability for large-scale manufacturing varies significantly. nih.gov

Synthetic Route Selection: Common laboratory methods include the reaction of organometallic reagents (Grignard or organolithium) with borate (B1201080) esters, and transition-metal-catalyzed cross-coupling reactions. nih.govpharmiweb.com For industrial applications, the Grignard reagent method is frequently employed. google.com However, this often requires cryogenic conditions, which are energy-intensive and costly to maintain on a large scale. google.com For instance, the synthesis of the related 2-cyanophenylboronic acid via ortho-anion generation with n-butyllithium requires temperatures of -78°C. google.com Alternative routes that operate under milder conditions are therefore highly desirable for industrial production. google.com

Batch vs. Continuous Processing: Traditional batch reactors remain common in the pharmaceutical and fine chemical industries. researchgate.net However, for reactions involving highly reactive or unstable intermediates, such as organolithium compounds, continuous flow chemistry presents significant advantages. organic-chemistry.orgacs.org Flow chemistry enables precise control over reaction parameters like temperature and mixing, minimizes reaction volumes at any given time, and can significantly improve safety and consistency. organic-chemistry.org A continuous flow setup for organolithium chemistry has demonstrated the ability to produce boronic acids with a throughput of 60 g/h and a reaction time of less than a second, highlighting its potential for efficient, multigram-scale synthesis. organic-chemistry.orgorganic-chemistry.org

| Parameter | Batch Processing | Continuous Flow Processing |

| Scale | Well-established for large volumes | More suitable for small to medium scale; scale-up by numbering-up |

| Safety | Higher risk with exothermic reactions and hazardous reagents | Enhanced safety due to small reaction volumes and superior heat transfer |

| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent heat transfer, enabling precise temperature control |

| Mixing | Can be inefficient, leading to local concentration gradients | Highly efficient and rapid mixing |

| Process Control | Slower response to parameter changes | Fast response and precise control over reaction conditions |

| Capital Cost | High for large, specialized reactors | Lower initial investment for modular systems |

Cost Effectiveness

Raw Materials and Reagents: The cost of starting materials and reagents is a primary concern. For example, in palladium-catalyzed borylation reactions, the high price of diboronic acid reagents can be a limiting factor. nih.gov Similarly, some synthetic routes for chiral boronic acids have high production costs, which in turn increases the price of the final active pharmaceutical ingredient. patsnap.com

Solvent Selection and Recovery: Solvents contribute significantly to the cost and environmental impact of a process. The use of expensive solvents like tetrahydrofuran (B95107) (THF) in Grignard reactions increases production costs, especially as recovery can be difficult. google.com A patent for arylboronic acid synthesis describes replacing a single solvent with a mixed-solvent system to improve industrial safety and reduce material costs. google.com

Energy Consumption: Processes requiring cryogenic temperatures or high-pressure conditions are energy-intensive and therefore more expensive to operate on an industrial scale. google.comresearchgate.net Optimizing reactions to run closer to ambient temperature and pressure can lead to substantial cost savings.

Process Safety and Hazard Management

The large-scale synthesis of boronic acid derivatives involves handling potentially hazardous materials and managing energetic reactions. A robust process safety program is essential. researchgate.net

Hazardous Reagents: Many synthetic routes utilize pyrophoric reagents like n-butyllithium or highly reactive Grignard reagents. google.comresearchgate.net Other processes may generate hazardous intermediates or byproducts. For example, a reductive acetal (B89532) ring opening using boron trifluoride diethyl etherate was found to generate diborane, a highly reactive, flammable, and acutely toxic gas that required the development of a process to safely sequester it within the reactor. acs.org

Thermal Hazard Evaluation: Exothermic reactions pose a significant risk of thermal runaway if not properly controlled. Reaction calorimetry is used to determine the heat of reaction and ensure that the cooling capacity of the industrial reactor is sufficient to manage the heat generated. acs.org A hazard evaluation for the ipso-nitration of aryl boronic acids using fuming nitric acid revealed that careful control of reagent concentration and addition rate was critical for safe scale-up. acs.org

| Reagent/Process | Primary Hazard | Industrial Scale Mitigation Strategy |

| Organolithium Reagents (e.g., n-BuLi) | Pyrophoric, highly reactive with moisture/air | Use in closed systems, inert atmosphere (N2, Ar), precise temperature control, use of flow reactors. organic-chemistry.orgresearchgate.net |

| Grignard Reagents | Flammable, highly reactive, exothermic formation | Control of addition rates, efficient cooling, moisture-free conditions. google.com |

| Nitration Reactions | Highly exothermic, potential for runaway reaction | Reaction calorimetry, controlled addition of nitrating agent, careful monitoring of temperature. acs.org |

| Diborane Generation | Flammable, toxic gas | Process design to contain and sequester the gas, headspace monitoring (IR, GC). acs.org |

Regulatory Compliance and Environmental Considerations

The production of chemicals is governed by stringent national and international regulations. Boron compounds, in particular, have come under increased scrutiny.

Chemical Regulations: In the European Union, regulations such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and CLP (Classification, Labelling and Packaging) govern the production and use of chemicals. borax.com Several boron compounds have been classified as toxic for reproduction. europa.eu

Changing Classifications: The EU has lowered the generic concentration limit for certain boron compounds to 0.3%, above which a mixture must be classified as hazardous. walleniuswater.comintertek.com Such reclassifications impact the handling, labeling, packaging, and waste disposal requirements for the final product and any boron-containing intermediates or side-streams, which must be factored into the industrial process design. walleniuswater.com

Waste Management: Industrial processes must incorporate strategies for minimizing and safely disposing of waste streams. This includes handling spent solvents, residual catalysts (e.g., palladium), and any toxic byproducts in an environmentally responsible manner.

Quality Control and Purification

Participation in Transition Metal-Catalyzed Cross-Coupling Reactions

2-Cyano-4-morpholinophenylboronic acid is a versatile reagent in organic synthesis, particularly valued for its role in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon (C-C) bonds, enabling the synthesis of complex molecules like biaryls, which are prevalent in pharmaceuticals and advanced materials. chemimpex.comsigmaaldrich.com The unique substitution pattern of this boronic acid, featuring a sterically demanding and electron-withdrawing cyano group ortho to the boronic acid and an electron-donating morpholino group at the para-position, presents specific challenges and opportunities in catalysis.

The Suzuki-Miyaura coupling is one of the most powerful methods for C-C bond formation, typically employing a palladium catalyst to couple an organoboron compound with an organic halide or triflate. nih.gov The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate (Ar-Pd-X).

Transmetalation: This is the rate-determining step in many cases and involves the transfer of the organic group from the boronic acid to the palladium center. nih.gov The boronic acid must first be activated by a base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic boronate species [-B(OH)₃]⁻. This boronate then reacts with the Ar-Pd-X complex to form a new intermediate (Ar-Pd-Ar') and displace the halide.

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.

For this compound, the electronic nature of its substituents significantly influences the transmetalation step. The ortho-cyano group is strongly electron-withdrawing, which increases the Lewis acidity of the boron atom but decreases the nucleophilicity of the phenyl ring. Conversely, the para-morpholino group is a strong electron-donating group via resonance. This push-pull electronic configuration can affect the rate of transmetalation. Studies on electron-deficient arylboronic acids have sometimes shown them to be problematic coupling partners due to slower transmetalation rates. nih.gov However, other studies suggest that electron-poor arylboronic acids can react efficiently, and the interaction with the palladium complex prior to transmetalation is crucial. nih.govnih.gov The steric hindrance from the ortho-cyano group may also slow the reaction, often requiring specific ligands to facilitate the coupling. beilstein-journals.orgresearchgate.net

Beyond the Suzuki-Miyaura reaction, the reactivity of this compound can be harnessed in other C-C bond-forming processes catalyzed by palladium and nickel. polyu.edu.hkarkat-usa.org These metals are known to catalyze a wide array of cross-coupling reactions, leveraging various organometallic reagents.

Palladium-Catalyzed Reactions: Palladium's versatility extends to numerous coupling reactions. While boronic acids are the hallmark of Suzuki coupling, the underlying principle of transmetalation is common to other reactions. This compound can serve as a nucleophilic partner in reactions that are mechanistically related to the Suzuki coupling, often under similar catalytic conditions.

Nickel-Catalyzed Reactions: Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium, particularly for coupling with less reactive electrophiles like aryl chlorides or sulfamates. libretexts.org Nickel-catalyzed couplings can proceed through similar mechanistic pathways involving Ni(0)/Ni(II) catalytic cycles. Electron-poor arylboronic acids have been shown to be excellent coupling partners in some nickel-catalyzed systems, reacting even faster than electron-rich counterparts. nih.gov This suggests that this compound could be a highly effective reagent in nickel-catalyzed processes, especially when paired with bulky, electron-rich phosphine (B1218219) ligands. nih.govresearchgate.net

| Reaction Name | Typical Catalyst | Electrophile (R¹-X) | Organometallic Reagent (R²-M) | Role of this compound |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Aryl/Vinyl Halides, Triflates | Ar-B(OH)₂ | Directly used as the organometallic reagent (R²) |

| Hiyama | PdCl₂, [Pd(allyl)Cl]₂ | Aryl/Vinyl Halides, Triflates | Ar-SiR₃ | Analogous nucleophilic partner |

| Stille | Pd(PPh₃)₄ | Aryl/Vinyl Halides, Triflates | Ar-SnR₃ | Analogous nucleophilic partner |

| Negishi | Pd(PPh₃)₄, Ni(acac)₂ | Aryl/Vinyl Halides, Triflates | Ar-ZnX | Analogous nucleophilic partner |

| Kumada | NiCl₂(dppe), Pd(PPh₃)₄ | Aryl/Vinyl Halides | Ar-MgX | Analogous nucleophilic partner |

The success of cross-coupling reactions involving challenging substrates like this compound is highly dependent on the choice of ligands and reaction conditions. Ligands stabilize the metal center, modulate its reactivity, and facilitate key steps in the catalytic cycle. libretexts.org

Ligand Selection: For sterically hindered or electron-deficient boronic acids, bulky and electron-rich phosphine ligands are often required. Ligands such as tricyclohexylphosphine (B42057) (PCy₃), tri-tert-butylphosphine (B79228) (P(t-Bu)₃), and specialized biaryl phosphines (e.g., SPhos, XPhos) can promote the oxidative addition and reductive elimination steps, increasing catalyst turnover and preventing the formation of undesired side products. libretexts.org The use of N-heterocyclic carbenes (NHCs) as ligands has also proven effective in stabilizing the catalyst and enhancing its activity.

Base and Solvent: The choice of base is critical for activating the boronic acid. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used. The strength and solubility of the base can significantly impact the reaction rate. Solvents range from ethereal (e.g., dioxane, THF) to aromatic (e.g., toluene) and are often used with a co-solvent like water to aid in dissolving the base and boronate salt.

Temperature: While many modern catalytic systems operate at room temperature, reactions involving less reactive partners may require heating to achieve a reasonable reaction rate.

Optimization of these parameters is crucial to overcome the challenges posed by the ortho-cyano group's steric bulk and the complex electronic nature of the molecule, thereby achieving high yields of the desired biaryl product.

Reactivity and Transformations of the Aromatic Cyano Group

The cyano (nitrile) group is a versatile functional group in organic synthesis due to its unique electronic structure. nih.gov It can be transformed into a variety of other functionalities, including amines, carboxylic acids, and ketones. nih.govresearchgate.net The reactivity of the cyano group in this compound is influenced by its attachment to the aromatic ring and the presence of the other substituents.

Nucleophilic Additions and Hydrolysis Pathways of the Nitrile

The carbon-nitrogen triple bond of the nitrile group is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. ebsco.com However, the activation barrier for this addition can be significant. nih.gov Activation can be achieved by protonation of the nitrogen in acidic conditions or through coordination to a Lewis acid, which increases the electrophilicity of the carbon. nih.govlibretexts.org

Hydrolysis: One of the most common transformations of nitriles is hydrolysis to form carboxylic acids. libretexts.org This process can be catalyzed by either acid or base and typically proceeds via an amide intermediate. lumenlearning.com

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the nitrile nitrogen is protonated, activating the molecule for nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to the formation of an amide, which can then undergo further hydrolysis to the corresponding carboxylic acid. libretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. Protonation of the resulting intermediate by water yields an imidic acid, which tautomerizes to an amide. Subsequent hydrolysis of the amide under basic conditions gives the carboxylate salt. libretexts.org

For this compound, hydrolysis would convert the cyano group into a carboxylic acid, yielding 2-carboxy-4-morpholinophenylboronic acid. Care must be taken with reaction conditions to avoid potential protodeboronation (loss of the boronic acid group), particularly under harsh acidic or basic conditions.

Nucleophilic Additions: Besides water, other nucleophiles can add to the nitrile group. For instance, organometallic reagents like Grignard reagents can add to nitriles to form ketones after hydrolysis of the intermediate imine. libretexts.org Furthermore, a notable reaction involves the transition-metal-catalyzed addition of boronic acids to the cyano functionality, which provides a pathway for constructing ketones, amides, or heterocycles. nih.gov This opens up the possibility of intra- or intermolecular reactions involving the boronic acid moiety of the title compound itself.

Reductions and Other Derivatizations of the Cyano Functionality

The reduction of nitriles is a primary method for the synthesis of primary amines. organic-chemistry.org A key challenge in the reduction of the cyano group in this compound is achieving chemoselectivity, as many common reducing agents can also reduce the boronic acid group. stackexchange.com

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for nitrile reduction but are generally incompatible with boronic acids. libretexts.orgstackexchange.com Therefore, alternative methods are required:

Catalytic Hydrogenation: This is a common method for nitrile reduction. To prevent reaction at the boronic acid site, it can first be protected as a boronic ester (e.g., a pinacol ester). The nitrile can then be reduced, followed by deprotection of the boronic acid.

Chemical Reduction: Certain chemical reagents may offer better selectivity. For example, samarium(II) iodide (SmI₂) has been suggested as a possibility for reducing nitriles under single electron transfer conditions with excellent functional group tolerance. organic-chemistry.orgstackexchange.com Ammonia borane (B79455) has also been shown to reduce nitriles without a catalyst, tolerating many functional groups. organic-chemistry.org

Other derivatizations of the cyano group are also possible. For instance, it can react with azides in [3+2] cycloaddition reactions to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry. The cyano group can also be completely removed (decyanation) using rhodium-catalyzed reductive cleavage with a hydrosilane, which could be useful for synthetic manipulations where the cyano group acts as a removable directing group. organic-chemistry.org

| Reagent | Typical Conditions | Product | Compatibility with Boronic Acid | Reference |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous Ether/THF, then H₂O workup | Primary Amine | Poor; reduces boronic acid | libretexts.orgstackexchange.com |

| H₂/Catalyst (e.g., Raney Ni, Pd/C) | High pressure, various solvents | Primary Amine | Moderate; protection of boronic acid as an ester is recommended | - |

| SmI₂ | Lewis base activation (e.g., H₂O, HMPA) | Primary Amine | Good; excellent functional group tolerance | organic-chemistry.orgstackexchange.com |

| Ammonia Borane (NH₃BH₃) | Thermal decomposition, no catalyst | Primary Amine | Good; tolerant of many functional groups | organic-chemistry.org |

| DIBAL-H | Non-polar solvent, low temp., then H₃O⁺ workup | Aldehyde | Moderate; may react with boronic acid | libretexts.org |

Influence of the Morpholine (B109124) Moiety on Overall Reactivity and Selectivity

The morpholine substituent exerts a profound influence on the reactivity of the entire molecule through a combination of electronic and steric effects. Its presence also introduces the potential for the molecule to act as a ligand in catalytic systems.

Electronic and Steric Effects of the Morpholine Substituent

The morpholine ring is connected to the phenyl ring via its nitrogen atom. This arrangement dictates its electronic influence.

Electronic Effects: The nitrogen atom possesses a lone pair of electrons that can be donated into the aromatic π-system through resonance (+R effect). This is a powerful electron-donating effect that increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the morpholine group. youtube.com This increased nucleophilicity makes the ring highly activated towards electrophilic aromatic substitution. lumenlearning.comlibretexts.org This resonance donation is partially counteracted by the inductive electron-withdrawing effect (-I effect) of the electronegative nitrogen and oxygen atoms. libretexts.org However, for substituents like amines, the resonance effect typically dominates, making the morpholino group a net activating, ortho-para directing substituent. lumenlearning.com This activation would facilitate reactions like electrophilic aromatic substitution but might be less favorable for nucleophilic aromatic substitution unless a leaving group is present at an ortho or para position.

Steric Effects: The morpholine ring is a conformationally flexible but sterically bulky group. acs.org Its presence at position 4 does not sterically hinder the functional groups at positions 1 and 2 (boronic acid and cyano). However, its bulk would significantly influence the regioselectivity of reactions involving the aromatic ring, such as further electrophilic substitution. It would sterically hinder attack at the ortho positions (positions 3 and 5), favoring substitution at the electronically activated and sterically accessible position 5 (ortho to morpholine and meta to the boronic acid).

| Effect | Description | Impact on Reactivity |

|---|---|---|

| Resonance Effect (+R) | Donation of nitrogen lone pair into the aromatic ring. | Strongly activates the ring towards electrophilic substitution; directs incoming electrophiles to ortho/para positions. |

| Inductive Effect (-I) | Electron withdrawal through the sigma bond due to the electronegativity of N and O atoms. | Slightly deactivates the ring, but is generally outweighed by the resonance effect. |

| Steric Effect | The physical bulk of the morpholine ring. | Hinders reaction at adjacent (ortho) positions on the aromatic ring. |

Potential for Coordination and Chelation in Catalytic Systems

The morpholine moiety contains two heteroatoms, nitrogen and oxygen, that can potentially participate in coordination chemistry. The nitrogen atom, being a Lewis base, can act as a ligand, coordinating to metal centers. tandfonline.com Morpholine is known to form coordination compounds with various metals, including zinc(II), cadmium(II), and copper(II), where it can act as a terminal N-bonded or a bridging ligand. tandfonline.comresearchgate.net

In the context of this compound, the morpholine nitrogen could coordinate to a metal catalyst. This coordination could have several implications:

Directing Group: The molecule could act as a directing group in catalytic C-H activation reactions, using the morpholine nitrogen to guide a metal catalyst to a specific position on the aromatic ring.

Ligand in Homogeneous Catalysis: The entire molecule could serve as a ligand for a transition metal catalyst. There is a potential for chelation, where the metal center is coordinated by both the morpholine nitrogen and one of the oxygen atoms of the boronic acid group. This bidentate coordination would form a stable five- or six-membered ring with the metal, which could modify the reactivity and selectivity of the catalytic system.

Organocatalysis: While morpholine-based enamines are generally less reactive than their pyrrolidine (B122466) counterparts, chiral morpholine derivatives have been developed as efficient organocatalysts, for example, in Michael addition reactions. nih.gov The inherent basicity of the morpholine nitrogen allows it to function in base-catalyzed processes. nih.gov

This coordinating ability makes this compound an interesting candidate not just as a substrate, but also as a potential ligand or directing group in the design of new catalytic transformations.

Computational and Theoretical Investigations of Reaction Mechanisms

Quantum Chemical Studies of Transition States in Key Transformations

No published quantum chemical studies that specifically investigate the transition states in key chemical transformations involving this compound could be located. Such studies would typically involve the use of computational methods like Density Functional Theory (DFT) to model the geometric and energetic properties of the transition state structures. This analysis is crucial for understanding the kinetic barriers of a reaction.

Elucidation of Reaction Energy Profiles and Rate-Determining Steps

Similarly, there is no available research that elucidates the reaction energy profiles or identifies the rate-determining steps for reactions in which this compound participates. Constructing a reaction energy profile involves calculating the energies of reactants, intermediates, transition states, and products. The highest energy barrier along this profile corresponds to the rate-determining step of the reaction. Without dedicated computational studies on this specific molecule, any discussion on this topic would be purely speculative.

Due to the absence of specific research data for this compound, we are unable to provide the requested detailed analysis, data tables, and research findings for these subsections.

Utilization in Multicomponent Reaction Sequences for Chemical Diversity

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the initial components. These reactions are prized for their high atom economy, operational simplicity, and their ability to rapidly generate libraries of structurally diverse compounds.

While direct participation of this compound in classic MCRs like the Ugi or Passerini reaction is not its primary application, boronic acid derivatives, in general, are increasingly being integrated into MCR strategies. rsc.org For instance, boronic acid-containing compounds can be synthesized using MCRs, or they can be used in post-MCR modifications. An MCR could be used to construct a complex scaffold, which is then coupled with this compound via a Suzuki reaction to introduce the specific cyano- and morpholino-substituted phenyl group. This approach allows for the rapid assembly of diverse molecular architectures, which is highly valuable in medicinal chemistry and drug discovery for exploring structure-activity relationships (SAR). The Ugi four-component reaction, for example, is known for its ability to create dipeptide-like scaffolds from an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid. nih.govmdpi.com

Precursor in the Rational Design and Synthesis of Advanced Chemical Scaffolds

The specific arrangement of functional groups on this compound makes it a valuable precursor for designing and synthesizing advanced chemical structures with tailored properties.

Construction of Complex Heterocyclic Systems with Pharmacological Relevance

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are ubiquitous in pharmaceuticals. The boronic acid function allows for the incorporation of the 2-cyano-4-morpholinophenyl moiety into various heterocyclic cores through transition metal-catalyzed cross-coupling reactions. This is a powerful strategy for creating novel compounds with potential pharmacological activity. The cyano group can act as a key pharmacophore or be chemically transformed into other functional groups, while the morpholine ring can improve physicochemical properties such as solubility and metabolic stability. The ability to use boronic acids to build complex heterocyclic systems is a cornerstone of modern medicinal chemistry. nih.gov

Intermediate in the Synthesis of Synthetically Challenging Molecular Architectures (e.g., precursors to Perampanel and E2040)

A significant application of related cyanophenylboronic acids is their role as key intermediates in the synthesis of complex pharmaceutical agents. For example, 2-cyanophenylboronic acid is a documented intermediate in the synthesis of Perampanel and E2040. uq.edu.au Perampanel, known chemically as 3-(2-cyanophenyl)-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one, is an antagonist for the AMPA receptor used in the treatment of epilepsy. google.com

The synthesis of Perampanel often involves a crucial Suzuki cross-coupling reaction where the 2-cyanophenyl group is introduced using 2-cyanophenylboronic acid. researchgate.netgoogle.com This step is critical for assembling the core structure of the drug. Various synthetic routes have been developed to optimize the production of Perampanel, highlighting the industrial importance of cyanophenylboronic acid intermediates. google.comgoogle.com The use of these building blocks allows for the efficient and convergent synthesis of such complex molecular architectures.

Table 1: Key Intermediates in Pharmaceutical Synthesis

| Compound | Role | Associated Drug |

|---|---|---|

| 2-Cyanophenylboronic acid | Key intermediate for Suzuki coupling | Perampanel, E2040 uq.edu.augoogle.com |

Application in Reversible Protecting Group Strategies for Polyfunctional Compounds (e.g., diols and diamines)

Boronic acids are well-known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, as well as with related polyfunctional molecules like diamines and amino alcohols. This property allows them to be used as protecting groups in organic synthesis. The boronic acid can react with a diol functionality in a polyfunctional molecule to form a stable cyclic boronate ester, thus masking the diol while chemical transformations are carried out on other parts of the molecule. The protecting group can then be easily removed under mild acidic or aqueous conditions, regenerating the original diol. This strategy is particularly useful for the synthesis of complex molecules such as carbohydrates and nucleosides. While the primary application of this compound is in C-C bond formation, its boronic acid moiety possesses this inherent capability for reversible protection.

Potential Contributions to the Development of Novel Catalytic Systems through Ligand Design

The structural features of this compound suggest its potential use as a precursor in the design of specialized ligands for transition metal catalysis. The morpholine nitrogen and the cyano group could potentially coordinate with a metal center. By modifying the boronic acid group or using it as an anchor to attach the molecule to a larger support or polymer, novel ligands could be synthesized. These ligands could then be used to create new catalytic systems with unique reactivity or selectivity. The electronic properties conferred by the cyano (electron-withdrawing) and morpholino (electron-donating) groups could fine-tune the behavior of a metal catalyst, leading to improvements in catalytic efficiency or the development of entirely new chemical transformations.

Advanced Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹¹B NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and other NMR-active nuclei within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR would be employed for complete structural confirmation.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. The spectrum of this compound would show distinct signals for the aromatic protons, the protons of the morpholine ring, and the hydroxyl protons of the boronic acid group. The aromatic protons would appear as a complex multiplet pattern in the downfield region (typically 7.0-8.5 ppm). The morpholine protons would exhibit characteristic shifts, typically with the protons adjacent to the nitrogen appearing around 3.3-3.8 ppm and those adjacent to the oxygen appearing around 3.8-4.2 ppm. The acidic protons of the B(OH)₂ group are often broad and may exchange with solvent, appearing over a wide chemical shift range.

¹³C NMR: Carbon-13 NMR is used to determine the number and type of carbon atoms. The spectrum would show unique signals for the cyano carbon (typically 115-125 ppm), the aromatic carbons (110-160 ppm), and the morpholine ring carbons (around 45-70 ppm). The carbon atom attached to the boron atom would also have a characteristic chemical shift.

¹¹B NMR: Boron-11 NMR is particularly useful for studying boronic acids and their derivatives. nsf.gov Boron has two NMR-active isotopes, but ¹¹B is more commonly used due to its higher natural abundance (80.1%) and smaller quadrupole moment, resulting in sharper signals. nsf.gov The chemical shift in ¹¹B NMR is sensitive to the hybridization state of the boron atom. For a trigonal planar (sp²) boronic acid like this compound, a signal is expected in the range of δ 28-34 ppm. Upon interaction with diols or at higher pH, the boron can become tetrahedral (sp³), shifting the signal upfield to a range of δ 5-9 ppm. nsf.gov This technique is invaluable for studying the pKa of the boronic acid and its binding interactions. nsf.gov

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (C-H) | 7.0 - 8.5 |

| Morpholine (-N-CH₂) | 3.3 - 3.8 | |

| Morpholine (-O-CH₂) | 3.8 - 4.2 | |

| Boronic Acid (-OH) | Broad, variable | |

| ¹³C | Cyano (-CN) | 115 - 125 |

| Aromatic (C) | 110 - 160 | |

| Morpholine (-N-C) | ~45-55 | |

| Morpholine (-O-C) | ~65-70 | |

| ¹¹B | Boronic Acid (sp²) | 28 - 34 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. ksu.edu.sa These two methods are complementary; a molecular vibration that is strong in IR is often weak in Raman, and vice-versa. edinst.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations such as stretching and bending of chemical bonds. ksu.edu.sa For a vibration to be IR active, it must result in a change in the molecule's dipole moment. libretexts.org The IR spectrum of this compound would display several key absorption bands. A very strong and sharp band around 2220-2240 cm⁻¹ would confirm the presence of the nitrile (-C≡N) group. nih.gov The O-H stretching of the boronic acid group would appear as a broad band in the region of 3200-3600 cm⁻¹. cdnsciencepub.com The B-O asymmetric stretching vibration typically gives a strong absorption band around 1330-1380 cm⁻¹. cdnsciencepub.comresearchgate.net Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while C-C stretching within the aromatic ring would appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. ksu.edu.sa A vibration is Raman active if it causes a change in the polarizability of the molecule. libretexts.org This technique is particularly sensitive to non-polar bonds. The symmetric vibrations of the aromatic ring and the cyano group would likely produce strong signals in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Boronic Acid (-OH) | O-H Stretch | 3200 - 3600 (broad) | IR |

| Aromatic (C-H) | C-H Stretch | 3000 - 3100 | IR, Raman |

| Cyano (-C≡N) | C≡N Stretch | 2220 - 2240 (sharp) | IR, Raman |

| Aromatic (C=C) | C=C Stretch | 1450 - 1600 | IR, Raman |

| Boronic Acid (B-O) | B-O Asymmetric Stretch | 1330 - 1380 | IR |

| Boronic Acid (B-C) | B-C Stretch | 1080 - 1110 | IR |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with extremely high accuracy. Unlike standard mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) to four or more decimal places. nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. nih.gov For this compound (C₁₁H₁₃BN₂O₃), HRMS would be used to measure the mass of its molecular ion. The calculated monoisotopic mass of this compound is 232.1019 g/mol . An HRMS measurement yielding a value within a very narrow tolerance (typically <5 ppm) of this calculated mass would provide strong evidence for the proposed molecular formula.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential for determining the purity of a synthesized compound and for isolating it from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Determination

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. waters.com It is widely used in pharmaceutical and chemical research to determine the purity of compounds. For the analysis of boronic acids, reversed-phase HPLC is commonly employed, often using a C18 column. researchgate.net

A typical HPLC method for this compound would involve dissolving the sample in a suitable solvent and injecting it into the HPLC system. The separation would be achieved using a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile, often run in a gradient mode where the proportion of the organic solvent is increased over time. researchgate.net Detection is commonly performed using a UV detector, as the aromatic ring in the molecule will absorb UV light. The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is best suited for compounds that are volatile and thermally stable.

Boronic acids themselves are generally not volatile enough for direct GC-MS analysis. chromatographyonline.com However, they can be analyzed after conversion into more volatile derivatives. chromatographyonline.comnih.gov For instance, they can be reacted with diols like ethylene (B1197577) glycol or triethanolamine (B1662121) to form volatile boronate esters. nih.govchromforum.org This derivatization step allows the compound to be vaporized in the GC inlet and separated on the GC column based on its boiling point and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are fragmented and detected, providing a mass spectrum that can be used for identification. While HPLC is more common for purity analysis of the boronic acid itself, GC-MS of its derivatives can be a useful method for detecting specific volatile impurities or for quantitative analysis in certain matrices. chromatographyonline.comresearchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ammonium acetate |

| Ethylene glycol |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful method provides precise information on bond lengths, bond angles, and crystallographic symmetry, offering unparalleled insight into the solid-state conformation of molecules. For boronic acid derivatives, including analogs of this compound, single-crystal X-ray diffraction is instrumental in understanding intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing and ultimately influences the material's bulk properties.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms within the crystal. By analyzing this pattern, researchers can construct a three-dimensional electron density map of the molecule and refine it to determine the precise coordinates of each atom.

In the study of boronic acid derivatives, X-ray crystallography has been pivotal. For instance, extensive crystallographic analyses have been conducted on various boronic acids to understand their binding mechanisms with proteins, which is crucial for drug design. nih.gov These studies reveal the critical role of the boronic acid group in molecular recognition. nih.gov While specific crystallographic data for this compound is not publicly available in the referenced literature, the examination of structurally related compounds provides valuable insights into the expected solid-state behavior.

For example, the crystal structures of other cyanoguanidine-containing molecules have been determined, revealing details about their molecular geometry and intermolecular hydrogen bonding networks that stabilize the crystal structure. nih.gov Similarly, structural studies of various arylboronic acids have elucidated how different substituents on the phenyl ring influence the crystal packing and the geometry of the boronic acid moiety.

The data obtained from X-ray crystallography is typically presented in a standardized format, including the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and atomic coordinates. This information is crucial for confirming the molecular structure, identifying polymorphs, and understanding the supramolecular chemistry of the compound. Although a specific data table for this compound cannot be presented, the following table illustrates the type of data that would be obtained from such an analysis for a hypothetical monoclinic crystal system.

Hypothetical Crystallographic Data for an Arylboronic Acid Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 98.76 |

| γ (°) | 90 |

| Volume (ų) | 1334.5 |

This table provides a glimpse into the precise structural information that X-ray crystallography can offer, which is indispensable for the comprehensive characterization of novel boronic acid derivatives in research.

Future Research Directions and Unexplored Avenues in 2 Cyano 4 Morpholinophenylboronic Acid Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

Traditional syntheses of arylboronic acids often rely on metal-catalyzed coupling reactions or the use of organometallic reagents, which can generate significant waste and utilize harsh conditions. mdpi.com Future research should prioritize the development of greener synthetic methodologies.

One promising avenue is the exploration of decarboxylative borylation , a method that transforms abundant and structurally diverse carboxylic acids into boronic acids using inexpensive nickel catalysts. drugdiscoverytrends.com Applying this to the synthesis of 2-Cyano-4-morpholinophenylboronic acid could provide a more sustainable alternative to existing routes that may start from less common materials. Another approach involves the direct C-H borylation of the aromatic ring. While this method can be highly efficient, controlling regioselectivity on a substituted ring like the one in the target molecule remains a challenge that warrants further investigation. mdpi.com

Furthermore, developing metal- and solvent-free reaction conditions represents a significant goal for sustainable chemistry. rsc.org Research into solid-state synthesis or the use of deep eutectic solvents could drastically reduce the environmental footprint associated with the production of this compound and its derivatives.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Decarboxylative Borylation | Utilizes abundant carboxylic acid starting materials; employs cheaper catalysts like nickel. drugdiscoverytrends.com | Optimization of catalyst systems and reaction conditions for the specific substrate. |

| Direct C-H Borylation | High atom economy; avoids pre-functionalization of starting materials. mdpi.com | Development of catalysts that provide high regioselectivity for the desired isomer. |

| Metal- and Solvent-Free Reactions | Reduces metal waste and volatile organic compound (VOC) emissions. rsc.org | Exploration of solid-state reactions, mechanochemistry, or alternative solvent systems. |

Exploration of Novel and Unprecedented Reaction Pathways and Reactivities

The reactivity of arylboronic acids extends beyond their conventional use in Suzuki-Miyaura cross-coupling reactions. nih.gov The unique substitution pattern of this compound—featuring both an electron-withdrawing cyano group and an electron-donating morpholino group—suggests that it could participate in novel chemical transformations.

Future studies could investigate its role in oxidative Heck reactions , where the boronic acid acts as an arylating agent for olefins under microwave-promoted conditions. nih.gov The electronic nature of the substituents could influence the efficiency and regioselectivity of such reactions. Additionally, the ability of arylboronic acids to control divergent reaction pathways, such as nickel-catalyzed ring-contractions or ring-opening/isomerization reactions of cyclobutanols, could be explored. rsc.org The specific electronic properties of this compound might favor one pathway over another, leading to selective synthesis of complex molecular scaffolds.

The fundamental chemistry of arylboronic acids, including their dynamic covalent interactions and pH-sensitive reactivity, also opens doors to applications in materials science, where they can be used to create self-healing and stimuli-responsive materials. rsc.org

Expansion of Synthetic Applications in Emerging Areas of Chemical Research

The structural motifs present in this compound make it an attractive candidate for applications in medicinal chemistry and materials science. Boronic acids are recognized as bioisosteres of carboxylic acids and can form reversible covalent bonds with biological targets, a property exploited in several FDA-approved drugs. nih.gov

Future research could focus on incorporating this specific boronic acid into compounds designed to inhibit enzymes like neutrophil elastase or to target protein-protein interactions where the cyano and morpholino groups can engage in specific binding events. drugdiscoverytrends.comnih.gov The morpholine (B109124) moiety is a common feature in many bioactive compounds, and its combination with the reactive boronic acid and polar cyano group could lead to novel therapeutic agents.

In the realm of materials science, arylboronic acids are used to construct stimuli-responsive hydrogels and nanomaterials. rsc.org The this compound could be polymerized or grafted onto surfaces to create materials that respond to changes in pH, the presence of reactive oxygen species (ROS), or specific biomolecules, leading to advanced sensors or drug delivery systems.

Investigation of Enantioselective and Diastereoselective Syntheses and Transformations

Achieving stereochemical control is a central goal of modern organic synthesis. While the synthesis of this compound itself does not involve creating a chiral center, its subsequent reactions can and should be developed with stereoselectivity in mind.

Future work could focus on using this boronic acid in catalytic enantioselective reactions . For example, developing enantioselective conjunctive cross-coupling reactions could allow for the synthesis of chiral 1,2-bimetallic reagents, which are valuable synthetic intermediates. nih.govresearchgate.net Another area of exploration is the enantioselective hydrogenation of boron-containing heterocycles, which can produce chiral aminoboronic esters of significant biological interest. Adapting such methodologies to derivatives of this compound could provide access to a wide range of novel, enantiomerically pure compounds.

The use of chiral, non-racemic protected boronic acids, such as those derived from N-pinene-derived iminodiacetic acid (PIDA) or N-methyliminodiacetic acid (MIDA), offers a powerful strategy for multistep synthesis. google.comnih.gov These protecting groups render the boronic acid stable to a wide range of reaction conditions, allowing for the construction of complex, chiral molecules, with the boronic acid being revealed in a final step. google.comnih.gov

| Stereoselective Approach | Description | Potential Outcome |

| Enantioselective Catalysis | Use of chiral catalysts to control the stereochemical outcome of reactions involving the boronic acid. nih.gov | Synthesis of non-racemic products with high enantiomeric excess. |

| Chiral Boronate Esters | Protection of the boronic acid with a chiral auxiliary (e.g., PIDA) to direct stereoselective transformations. google.comillinois.edu | Access to complex chiral molecules through iterative synthesis. |

| Diastereoselective Reactions | Substrate-controlled reactions where existing stereocenters influence the formation of new ones. nih.gov | Preparation of specific diastereomers of complex target molecules. |

Integration with Automated Synthesis and Flow Chemistry Platforms for Enhanced Efficiency and Scalability

The transition from laboratory-scale synthesis to industrial production requires robust, efficient, and scalable processes. Automated synthesis and flow chemistry are transformative technologies that address these needs. nih.govresearchgate.net

Automated synthesis platforms , analogous to those used for peptides, can perform iterative cycles of deprotection, coupling, and purification, enabling the rapid assembly of complex molecules from boronic acid building blocks. google.comillinois.edu Integrating MIDA-protected versions of this compound into such systems could accelerate the discovery of new compounds for biological screening.

Flow chemistry , where reactions are performed in continuous streams within tubes or microreactors, offers significant advantages in safety, reaction control, and scalability over traditional batch processes. nih.govvapourtec.com Reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes, can often be managed safely in flow. nih.gov Developing flow-based syntheses for this compound and its derivatives would not only improve the efficiency and safety of its production but also facilitate its use in multi-step continuous manufacturing processes for active pharmaceutical ingredients. researchgate.netmdpi.com

Q & A

Q. How can kinetic studies elucidate the hydrolysis susceptibility of this compound under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.